methyl 4-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)benzoate
Description
Methyl 4-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)benzoate is a synthetic organic compound featuring a methyl benzoate core substituted at the para position with a sulfamoyl group. The sulfamoyl moiety is further modified with two distinct substituents: a furan-2-ylmethyl group and a (1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl group.
- Structural Analysis: The methyl benzoate backbone provides ester functionality, which may influence solubility and metabolic stability. The sulfamoyl group (SO₂N) acts as a linker, with dual alkylation introducing steric and electronic complexity. The 1-methyltetrahydrocyclopenta[c]pyrazole group is a bicyclic system combining a pyrazole ring fused to a partially saturated cyclopentane, offering hydrogen-bonding sites and conformational rigidity.
- Key functional groups (ester, sulfamoyl, furan, pyrazole) imply moderate polarity, likely influencing pharmacokinetic properties such as absorption and tissue distribution.
Properties
IUPAC Name |
methyl 4-[furan-2-ylmethyl-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-23-20-7-3-6-18(20)19(22-23)14-24(13-16-5-4-12-29-16)30(26,27)17-10-8-15(9-11-17)21(25)28-2/h4-5,8-12H,3,6-7,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRJNKWZCAMFCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)benzoate is a complex organic compound with potential biological activity. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 373.42 g/mol
- CAS Number : 1798517-33-5
The compound features a furan ring, a tetrahydrocyclopenta[c]pyrazole moiety, and a benzoate group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing furan and pyrazole derivatives have shown significant antimicrobial properties. For example, studies have reported that pyrazole derivatives can inhibit bacterial growth and possess antifungal properties .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Modulation of Cell Signaling Pathways : The compound may interact with specific receptors or signaling pathways involved in inflammation and microbial resistance.
- Antioxidant Properties : Many furan and pyrazole derivatives exhibit antioxidant activity, which helps mitigate oxidative stress in cells.
Data Tables of Biological Activity
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate to High | |
| Anti-inflammatory | Comparable to Ibuprofen | |
| Antioxidant | Significant |
Case Studies
- Antimicrobial Efficacy :
- Anti-inflammatory Studies :
Comparison with Similar Compounds
Key Findings :
- Linker Chemistry: The sulfamoyl group in the target compound may exhibit stronger electron-withdrawing effects compared to amino or thio linkers, altering electronic interactions with biological targets .
Sulfonamide/Sulfamoyl Derivatives ()
Example 53 () is a sulfonamide-containing pyrazolo[3,4-d]pyrimidine derivative with a molecular weight of 589.1 g/mol and a melting point of 175–178°C .
Comparison :
- Scaffold Differences : The target compound’s benzoate scaffold contrasts with the pyrazolo-pyrimidine-chromen system in Example 53. The latter’s larger aromatic system may enhance DNA intercalation but reduce solubility.
- Sulfonamide vs.
Heterocyclic Substituent Variations
- Furan vs.
- Pyrazole vs. Oxazolidinone: The bicyclic pyrazole in the target compound provides rigidity compared to the oxazolidinone in ’s compound "s," which may enhance target selectivity .
Carboxamide vs. Sulfamoyl Linkers ()
The compound in (CAS 1798674-13-1) shares the N-(furan-2-ylmethyl)-N-((1-methylcyclopenta[c]pyrazol-3-yl)methyl) substituents but employs a benzo[d][1,3]dioxole-5-carboxamide linker instead of sulfamoyl.
Comparison :
- Electronic Effects : Carboxamides are less electron-withdrawing than sulfamoyls, which may reduce the benzoate’s electrophilicity and alter binding kinetics.
- Bioavailability : Sulfamoyl groups can enhance solubility via hydrogen bonding but may increase susceptibility to enzymatic cleavage compared to carboxamides .
Q & A
Q. What are the optimal synthetic routes for methyl 4-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)benzoate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
-
Step 1 : Coupling of furan-2-ylmethylamine with 1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl chloride to form the sulfonamide intermediate.
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Step 2 : Reaction of the intermediate with methyl 4-(chlorosulfonyl)benzoate under basic conditions (e.g., triethylamine in DMF).
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Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
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Key Conditions : Solvent choice (DMF, dichloromethane), temperature (0–25°C), and catalyst-free reactions to minimize side products.
Table 1 : Example Synthesis Protocol
Step Reagents/Conditions Purpose Yield (%) 1 DMF, 0°C, 12 hr Sulfonamide formation 65–70 2 Et₃N, RT, 24 hr Ester coupling 75–80
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, cyclopenta-pyrazole methyl at δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) to confirm molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₅N₃O₅S: 480.1543) .
- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in bioactivity data across studies?
- Methodological Answer :
-
Comparative Structural Analysis : Use analogs (e.g., replacing the furan with thiophene) to isolate the role of specific functional groups in bioactivity .
-
Dose-Response Studies : Test activity across concentrations (1 nM–100 µM) in enzyme inhibition assays (e.g., COX-2 or kinase targets) to identify non-linear effects .
-
Statistical Validation : Apply ANOVA or mixed-effects models to account for variability in biological replicates .
Table 2 : Example Bioactivity Comparison
Analog Structure Target IC₅₀ (µM) Key Functional Group Impact Furan derivative 0.45 ± 0.1 Enhanced hydrogen bonding Thiophene analog 1.2 ± 0.3 Reduced π-π stacking
Q. What experimental frameworks are recommended for studying the environmental fate of this compound?
- Methodological Answer :
- Environmental Stability : Assess hydrolysis (pH 5–9 buffers, 25–50°C) and photodegradation (UV light, λ = 254 nm) over 30 days .
- Biotic Transformation : Incubate with soil microbiota (OECD 307 guidelines) and analyze metabolites via LC-MS/MS .
- Partitioning Studies : Measure logP (octanol/water) and soil adsorption coefficients (Kd) to predict mobility .
Q. How can spectral data contradictions (e.g., NMR shifts) be systematically addressed?
- Methodological Answer :
- Solvent/Concentration Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .
- Dynamic Effects : Variable-temperature NMR (25–60°C) to detect conformational exchange broadening .
- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for ¹³C NMR shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
